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Introduction
Aminopterin Sodium is a potent folic acid antagonist that has been a cornerstone of selection

strategies in molecular and cell biology for decades. As a robust inhibitor of dihydrofolate

reductase (DHFR), it effectively blocks the de novo synthesis of nucleotides, a process

essential for cell proliferation. This characteristic is harnessed in powerful selection systems,

most notably the Hypoxanthine-Aminopterin-Thymidine (HAT) medium, to isolate genetically

modified cells. This document provides detailed application notes and experimental protocols

for the use of Aminopterin Sodium in gene targeting and selection experiments, with a focus

on hybridoma technology and the DHFR/methotrexate selection system in mammalian cells.

Mechanism of Action
Aminopterin's primary mechanism of action is the competitive inhibition of dihydrofolate

reductase (DHFR). DHFR is a critical enzyme in the folate metabolism pathway, responsible for

reducing dihydrofolate to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis

of purines and thymidylate, which are the building blocks of DNA and RNA. By blocking DHFR,

aminopterin halts the de novo nucleotide synthesis pathway, leading to cell cycle arrest and

eventual cell death in proliferating cells.

However, mammalian cells possess an alternative route for nucleotide synthesis known as the

salvage pathway. This pathway utilizes pre-formed nucleosides and nucleobases from the
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cellular environment. The key enzymes in this pathway are hypoxanthine-guanine

phosphoribosyltransferase (HGPRT) and thymidine kinase (TK). The selective power of

aminopterin lies in its use in combination with hypoxanthine and thymidine in the HAT medium.

In this medium, only cells with functional HGPRT and TK enzymes can survive by utilizing the

salvage pathway, while cells deficient in these enzymes or with a blocked de novo pathway will

perish.

Applications in Gene Targeting and Selection
The most prominent application of Aminopterin Sodium is in the HAT selection system for the

generation of hybridoma cell lines that produce monoclonal antibodies. Additionally, the

principle of DHFR inhibition is employed in gene amplification systems using methotrexate, a

closely related DHFR inhibitor, for the high-level expression of recombinant proteins in cell lines

like Chinese Hamster Ovary (CHO) cells.

Data Presentation: Quantitative Parameters for
Aminopterin Sodium Use
The following tables summarize key quantitative data for the application of Aminopterin
Sodium in selection experiments. It is important to note that optimal concentrations can vary

depending on the cell line and experimental conditions, and it is always recommended to

perform a dose-response (kill curve) experiment to determine the optimal concentration for your

specific system.

Table 1: Typical Concentration Ranges of HAT Medium Components

Component 1x Final Concentration
Molar Concentration
(approx.)

Hypoxanthine 13.6 mg/L 100 µM

Aminopterin 0.176 mg/L 0.4 µM

Thymidine 3.88 mg/L 16 µM

Table 2: IC50 Values of Aminopterin and Methotrexate in Various Cell Lines
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Cell Line Drug IC50 (nM)

Pediatric Leukemia/Lymphoma

Cell Lines (Median)
Aminopterin 17[1]

Pediatric Leukemia/Lymphoma

Cell Lines (Median)
Methotrexate 78[1]

Lymphoma and ALL cell lines Aminopterin 1 - 10,000 (tested range)[2]

Table 3: Example of a Dose-Response Experiment for Aminopterin in a Mammalian Cell Line

Aminopterin Concentration (µM) Cell Viability (%) after 72h

0 (Control) 100

0.001 85

0.01 50

0.1 10

1 <5

10 <1

Note: This is a representative example. Actual values will vary based on the cell line and assay

conditions.

Experimental Protocols
Protocol 1: Preparation and Use of HAT Medium for
Hybridoma Selection
This protocol outlines the steps for preparing and using HAT medium to select for hybridoma

cells following cell fusion.

Materials:

Basal medium (e.g., DMEM or RPMI-1640)
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Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

L-glutamine

Hypoxanthine (H)

Aminopterin Sodium (A)

Thymidine (T)

Sterile, deionized water

0.22 µm sterile filter

Preparation of Stock Solutions:

50x HAT Stock Solution:

Dissolve 680.5 mg of hypoxanthine and 194 mg of thymidine in 100 mL of sterile,

deionized water. Gently heat to 50-60°C to aid dissolution.

Once dissolved and cooled to room temperature, add 8.8 mg of aminopterin sodium. Mix

until fully dissolved. Note: Aminopterin is light-sensitive; protect the solution from light.

Sterile filter the solution through a 0.22 µm filter.

Aliquot and store at -20°C.

50x HT Stock Solution:

Prepare as above, but omit aminopterin.

Sterile filter, aliquot, and store at -20°C.

HAT Selection Protocol:
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Cell Fusion: Perform the fusion of myeloma cells (HGPRT-deficient) with splenocytes from

an immunized animal according to your standard protocol.

Plating: After fusion, centrifuge the cell suspension and resuspend the pellet in complete

growth medium (basal medium + 10-20% FBS, penicillin-streptomycin, L-glutamine). Plate

the cells in 96-well plates.

HAT Selection: 24 hours post-fusion, carefully remove half of the medium from each well and

replace it with an equal volume of 2x HAT medium (prepared by diluting the 50x HAT stock

1:25 in complete growth medium). This will result in a final 1x HAT concentration.

Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator.

Feeding: Every 2-3 days, repeat the feeding process by removing half the medium and

replacing it with fresh 1x HAT medium.

Monitoring: Monitor the plates regularly for cell death of unfused myeloma cells and the

emergence of hybridoma colonies. This typically takes 10-14 days.

Weaning off Aminopterin: Once healthy hybridoma colonies are established, switch to HT

medium (complete growth medium supplemented with 1x HT stock) for 1-2 weeks to allow

the cells to recover from the effects of aminopterin.

Expansion: Subsequently, culture the surviving hybridoma colonies in regular complete

growth medium for expansion and screening for antibody production.

Protocol 2: Gene Targeting and Amplification in CHO
Cells using the DHFR/Methotrexate System
This protocol provides a general framework for using the DHFR/methotrexate system to select

for and amplify a gene of interest in DHFR-deficient CHO cells (e.g., CHO-DG44 or CHO-

DUKX).

Materials:

DHFR-deficient CHO cells
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Expression vector containing the gene of interest (GOI) and a functional DHFR gene

Transfection reagent

Complete growth medium for CHO cells (e.g., DMEM/F12)

Dialyzed Fetal Bovine Serum (dFBS)

Hypoxanthine-Thymidine (HT) supplement

Methotrexate (MTX) stock solution (e.g., 10 mM in DMSO, stored at -20°C)

Selection medium: Complete growth medium without HT supplement.

Protocol:

Transfection: Transfect the DHFR-deficient CHO cells with the expression vector containing

your GOI and the DHFR gene using your preferred transfection method.

Initial Selection (without MTX):

48 hours post-transfection, split the cells into selection medium (complete growth medium

with dFBS but without HT supplement).

Culture the cells for 10-14 days, replacing the selection medium every 3-4 days.

Untransfected cells will not survive in the absence of a functional DHFR pathway or HT

supplementation.

Methotrexate (MTX) Amplification:

Once stable, transfected pools are established, begin the gene amplification process by

adding a low concentration of MTX to the selection medium (e.g., 5-20 nM).

Culture the cells in the presence of MTX until the cell viability returns to >90%. This

selects for cells that have amplified the DHFR gene (and consequently, the linked GOI) to

overcome the MTX inhibition.
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Increase the MTX concentration in a stepwise manner (e.g., 2-5 fold increments). Allow

the cells to recover at each concentration before proceeding to the next level. This process

can be carried out over several weeks to months to achieve high levels of gene

amplification and protein expression.[3][4]

Clonal Isolation: At desired MTX concentrations, perform single-cell cloning (e.g., by limiting

dilution or FACS) to isolate high-producing clonal cell lines.

Stability Studies: Culture the selected high-producing clones in the absence of MTX for an

extended period to assess the stability of gene expression.

Troubleshooting Guide for HAT Selection
Problem Possible Cause Suggested Solution

No hybridoma colonies

- Inefficient cell fusion-

Myeloma cells are not HGPRT-

deficient- Aminopterin

concentration is too high- Poor

cell viability post-fusion

- Optimize fusion protocol

(e.g., PEG concentration,

incubation time)- Confirm the

phenotype of the myeloma cell

line- Perform a dose-response

curve to determine the optimal

aminopterin concentration-

Handle cells gently during and

after fusion

High background of surviving

myeloma cells

- Aminopterin concentration is

too low- Myeloma cells have

reverted to HGPRT-positive

- Increase aminopterin

concentration (after titration)-

Use a fresh, validated batch of

myeloma cells

Hybridoma colonies die after

initial growth

- Aminopterin toxicity- Nutrient

depletion- Mycoplasma

contamination

- Wean cells to HT medium

sooner- Ensure regular feeding

with fresh medium- Test for

and eliminate mycoplasma

contamination
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Logical Relationship: DHFR/Methotrexate Gene
Amplification

Transfect DHFR-deficient cells
with vector containing
GOI and DHFR gene

Select in medium
lacking HT

Add low concentration
of Methotrexate (MTX)

Increased Selection Pressure

Cells amplify DHFR gene
(and linked GOI)

to survive

Increased expression
of GOI

Stepwise increase in
MTX concentration

Iterative Process

Isolation of high-producing
clonal cell lines
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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